Lumiracoxib acyl-b-D-glucuronide
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Overview
Description
Lumiracoxib acyl-b-D-glucuronide is a metabolite of lumiracoxib, a selective cyclo-oxygenase-2 (COX-2) inhibitor. Lumiracoxib is used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. The compound this compound is formed through the conjugation of lumiracoxib with glucuronic acid, resulting in a metabolite that is involved in the drug’s metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lumiracoxib acyl-b-D-glucuronide involves the conjugation of lumiracoxib with glucuronic acid. This process is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and the appropriate UGT enzyme .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the UGT enzymes to function efficiently. The product is then purified using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Lumiracoxib acyl-b-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze back to lumiracoxib and glucuronic acid under acidic or basic conditions.
Oxidation: It can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Substitution: The glucuronide moiety can be substituted by other nucleophiles under specific conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Reactive oxygen species, oxidizing agents.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: Lumiracoxib and glucuronic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted glucuronide derivatives
Scientific Research Applications
Lumiracoxib acyl-b-D-glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of drug metabolism and pharmacokinetics.
Biology: Studied for its role in the metabolic pathways of lumiracoxib and its interactions with biological molecules.
Medicine: Investigated for its potential effects on drug efficacy and safety, particularly in relation to its parent compound, lumiracoxib.
Industry: Utilized in the development of analytical methods for the detection and quantification of lumiracoxib and its metabolites in biological samples
Mechanism of Action
The mechanism of action of lumiracoxib acyl-b-D-glucuronide involves its formation as a metabolite of lumiracoxib. Lumiracoxib inhibits prostaglandin synthesis by selectively inhibiting COX-2, an enzyme involved in the inflammatory process. The glucuronide conjugate is formed as part of the drug’s metabolism, facilitating its excretion from the body. The molecular targets include COX-2 and the enzymes involved in glucuronidation .
Comparison with Similar Compounds
Similar Compounds
Diclofenac acyl-b-D-glucuronide: Another acyl glucuronide metabolite formed from diclofenac, a non-steroidal anti-inflammatory drug (NSAID).
Ibuprofen acyl-b-D-glucuronide: Formed from ibuprofen, another commonly used NSAID.
Naproxen acyl-b-D-glucuronide: A metabolite of naproxen, also an NSAID
Uniqueness
Lumiracoxib acyl-b-D-glucuronide is unique due to its selective inhibition of COX-2, which distinguishes it from other NSAIDs that may inhibit both COX-1 and COX-2. This selectivity is associated with a reduced incidence of gastrointestinal side effects compared to non-selective NSAIDs .
Properties
Molecular Formula |
C21H21ClFNO9 |
---|---|
Molecular Weight |
485.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]peroxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H21ClFNO9/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)32-33-21-18(28)16(26)17(27)19(31-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1 |
InChI Key |
QAZYGQJBKASWPO-DAZJWRSOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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